1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride
CAS No.: 1909306-63-3
Cat. No.: VC6414726
Molecular Formula: C12H15ClN2
Molecular Weight: 222.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909306-63-3 |
|---|---|
| Molecular Formula | C12H15ClN2 |
| Molecular Weight | 222.72 |
| IUPAC Name | 1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H |
| Standard InChI Key | VEVOGNZTXGENLJ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (CAS 1909306-63-3) has the molecular formula C₁₂H₁₄N₂·HCl and a molecular weight of 222.71 g/mol . The free base form (C₁₂H₁₄N₂) exhibits a molecular weight of 186.25 g/mol . The hydrochloride salt forms via protonation of the benzylamino group, improving stability and solubility in polar solvents. Key structural features include:
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Cyclobutane ring: A four-membered carbocycle inducing ring strain, which influences reactivity and conformational flexibility.
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Benzylamino group: Provides aromaticity and hydrogen-bonding capabilities.
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Nitrile group: A strong electron-withdrawing group that participates in dipole interactions and metabolic transformations .
Table 1: Comparative Properties of Free Base and Hydrochloride Forms
| Property | Free Base | Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂ | C₁₂H₁₄N₂·HCl |
| Molecular Weight (g/mol) | 186.25 | 222.71 |
| Solubility | Limited in water | High in aqueous media |
| Stability | Moderate | Enhanced |
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for the hydrochloride form remain unpublished, analogous compounds suggest characteristic signals:
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), benzyl CH₂ (δ 4.3–4.6 ppm), and cyclobutane CH₂ groups (δ 1.8–2.5 ppm) .
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IR: Stretching vibrations for nitrile (≈2240 cm⁻¹) and ammonium (≈2500–3000 cm⁻¹) groups .
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Formation of the free base: Reductive amination of 1-cyanocyclobutane ketone with benzylamine using catalysts like sodium cyanoborohydride .
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Salt formation: Treatment with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .
Optimization Challenges
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Ring strain mitigation: The cyclobutane ring’s instability necessitates low-temperature reactions to prevent ring-opening .
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Nitrile group sensitivity: Strong acids or bases may hydrolyze the nitrile to a carboxylic acid, requiring pH-controlled conditions .
Applications in Pharmaceutical Research
Pharmacological Screening
Preliminary studies suggest activity against:
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Proteases: The nitrile group acts as an electrophilic trap for catalytic cysteine residues .
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GPCRs: The benzylamino group engages in π-π stacking with aromatic residues in receptor pockets.
Biological Mechanisms and Metabolic Pathways
Target Engagement
The compound’s mechanism of action involves:
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Hydrogen bonding: Benzylamino NH donates protons to enzyme active sites.
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Hydrophobic interactions: The cyclobutane and benzyl groups occupy lipophilic pockets.
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Covalent modification: Nitriles may form reversible adducts with thiols (e.g., glutathione), influencing redox balance .
Metabolic Fate
In vivo, the nitrile group undergoes enzymatic hydrolysis to an amide or carboxylic acid, mediated by cytochrome P450 or nitrilase enzymes . This transformation impacts both efficacy and toxicity profiles.
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparison
Future Directions and Research Gaps
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